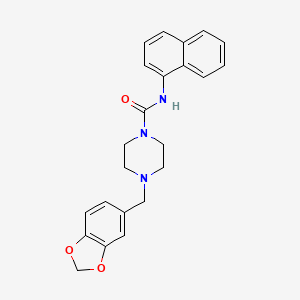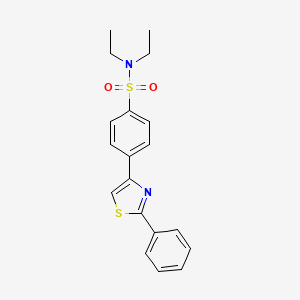
1-(phenylhydrazono)-1-(1-piperidinyl)acetone
Vue d'ensemble
Description
1-(phenylhydrazono)-1-(1-piperidinyl)acetone, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPA is a yellow crystalline powder that has a molecular weight of 274.37 g/mol. It has a melting point of 133-134 °C and is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone is not fully understood. However, it is believed that 1-(phenylhydrazono)-1-(1-piperidinyl)acetone exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has also been shown to reduce the levels of cholesterol and triglycerides in the blood, which may be beneficial for the treatment of hyperlipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(phenylhydrazono)-1-(1-piperidinyl)acetone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone is also readily soluble in organic solvents, which makes it easy to handle and use in various experiments. However, 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has some limitations, including its potential toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the study of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone. One area of research is the development of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the potential use of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone in the treatment of neurological disorders such as depression and Parkinson's disease. Further studies are also needed to determine the long-term effects and toxicity of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone and to optimize the synthesis methods for the compound.
Applications De Recherche Scientifique
1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been widely investigated for its potential applications in various fields of science. In medicinal chemistry, 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been studied for its antitumor, antiviral, and antibacterial activities. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
(1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12(18)14(17-10-6-3-7-11-17)16-15-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3/b16-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFAXXTLNZJAC-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3437764.png)
![methyl 4-(3-methylphenyl)-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3437771.png)
![S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B3437779.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3437792.png)

![2-(1,3-benzodioxol-5-yl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3437803.png)
![2-[4-(9H-xanthen-9-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B3437806.png)
![2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3437807.png)
![1-[(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B3437830.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3437845.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3437849.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)